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Compound of Interest

Compound Name: BAY-826

Cat. No.: B10786929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase inhibition profile of BAY-826,

a potent and selective TIE-2 inhibitor, against other kinase inhibitors with overlapping targets.

The information presented herein is intended to assist researchers in selecting the most

appropriate chemical probes for their studies and to provide a broader context for the

experimental effects observed with these compounds.

Introduction to BAY-826
BAY-826 is a small molecule inhibitor primarily targeting the TIE-2 receptor tyrosine kinase, a

key regulator of angiogenesis and vascular stability. With a dissociation constant (Kd) of 1.6 nM

for TIE-2, BAY-826 demonstrates high-affinity binding to its primary target. However, like most

kinase inhibitors, it exhibits some degree of off-target activity. Understanding this off-target

profile is crucial for interpreting experimental results and anticipating potential side effects in

clinical applications. This guide compares the kinase inhibition profile of BAY-826 with other

selected kinase inhibitors: Rebastinib, another TIE-2 inhibitor, and the multi-kinase inhibitors

Cabozantinib, Sunitinib, and Pazopanib, which also have activity against TIE-2 among other

kinases.

Comparative Kinase Inhibition Profiles
The following table summarizes the percentage of inhibition of a panel of kinases by BAY-826
and selected alternative inhibitors at a concentration of 100 nM. This data, where available, is
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derived from KINOMEscan™ assays, providing a standardized platform for comparison. Lower

percentages indicate weaker inhibition, signifying greater selectivity for the primary target.
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Kinase
Target

BAY-826 (%
Inhibition @
100nM)

Rebastinib
(%
Inhibition @
100nM)

Cabozantini
b (%
Inhibition @
100nM)

Sunitinib (%
Inhibition @
100nM)

Pazopanib
(%
Inhibition @
100nM)

TIE-2 (TEK) >95% >95%
Data not

available

Data not

available

Data not

available

TIE-1 >95%
Data not

available

Data not

available

Data not

available

Data not

available

DDR1 >95%
Data not

available
>95%

Data not

available

Data not

available

DDR2 >95%
Data not

available
>95%

Data not

available

Data not

available

LOK (STK10) >95%
Data not

available

Data not

available

Data not

available

Data not

available

VEGFR2

(KDR)
<10% >95%[1] >95%[2] >95%[3] >95%[4]

ABL1
Data not

available
>95%

Data not

available

Data not

available

Data not

available

FLT3
Data not

available
>95% >95% >95%

Data not

available

SRC
Data not

available
>95%

Data not

available

Data not

available

Data not

available

c-KIT
Data not

available
<50% >95% >95% >95%

MET
Data not

available

Data not

available
>95%

Data not

available

Data not

available

AXL
Data not

available

Data not

available
>95%

Data not

available

Data not

available

RET
Data not

available

Data not

available
>95% >95%

Data not

available
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PDGFRβ <30%
Data not

available

Data not

available
>95% >95%

Note: "Data not available" indicates that specific percentage inhibition data at 100nM from a

comprehensive KINOMEscan™ was not found in the public domain at the time of this review.

The primary targets for each inhibitor are highlighted in bold.

Signaling Pathway Context
To better understand the implications of on- and off-target kinase inhibition, the following

diagrams illustrate the signaling pathways involving the primary target of BAY-826 (TIE-2) and

its key off-targets (DDR1, DDR2, and LOK).
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Experimental Protocols
The kinase inhibition data presented in this guide is primarily generated using the

KINOMEscan™ assay platform. Below is a detailed description of the general methodology.

KINOMEscan™ Competition Binding Assay

Objective: To measure the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound

competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

The amount of kinase that binds to the solid support is quantified via quantitative PCR (qPCR)

of the DNA tag. A lower amount of bound kinase in the presence of the test compound

indicates stronger binding of the compound to the kinase.
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Materials:

DNA-tagged kinases

Streptavidin-coated magnetic beads

Biotinylated small molecule ligands

Test compound (e.g., BAY-826)

Assay buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

Wash buffer (e.g., 1x PBS, 0.05% Tween 20)

Elution buffer

qPCR reagents

Procedure:

Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated

small molecule ligand to generate the affinity resin. The beads are then washed to remove

any unbound ligand.

Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at

various concentrations) are combined in a well of a multi-well plate. The reaction is incubated

to allow the binding to reach equilibrium.

Washing: The beads are washed to remove any unbound kinase and test compound.

Elution: The bound kinase is eluted from the affinity resin.

Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

Data Analysis: The amount of kinase captured on the beads is measured for each

concentration of the test compound. The results are typically expressed as a percentage of

the DMSO control (vehicle). A dose-response curve is generated to calculate the dissociation

constant (Kd) or the percentage inhibition at a specific concentration.
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Discussion
BAY-826 is a highly selective inhibitor of TIE-2, with potent activity against its intended target

and a limited number of off-targets. The KINOMEscan data reveals that at a concentration of

100 nM, BAY-826 strongly inhibits TIE-1, DDR1, DDR2, and LOK (STK10) in addition to TIE-2.

Importantly, it shows minimal inhibition of other key angiogenic kinases such as VEGFR2 and

PDGFRβ at this concentration, highlighting its selectivity within this class of kinases.

In comparison, other kinase inhibitors with TIE-2 activity exhibit broader kinase inhibition

profiles. Rebastinib, while also a potent TIE-2 inhibitor, demonstrates significant inhibition of

ABL1, FLT3, and SRC, among others. The multi-kinase inhibitors Cabozantinib, Sunitinib, and

Pazopanib have much broader off-target profiles, inhibiting a wide range of kinases including

VEGFRs, c-KIT, MET, and AXL. This broader activity can contribute to their therapeutic efficacy

in various cancers but may also lead to a higher incidence of off-target side effects.

The choice of a kinase inhibitor for research or therapeutic purposes should be guided by a

thorough understanding of its on- and off-target activities. For studies specifically focused on

the role of TIE-2, BAY-826 offers a more selective tool compared to the multi-kinase inhibitors.

However, when investigating cellular processes where multiple signaling pathways may be

involved, or in certain cancer contexts, the broader activity of compounds like Cabozantinib,

Sunitinib, or Pazopanib might be advantageous.

Conclusion
BAY-826 is a potent and selective TIE-2 kinase inhibitor with a well-defined off-target profile

that includes TIE-1, DDR1, DDR2, and LOK. Its high selectivity against other angiogenic

kinases makes it a valuable tool for studying TIE-2 biology. In contrast, other TIE-2 active

compounds such as Rebastinib and the multi-kinase inhibitors Cabozantinib, Sunitinib, and

Pazopanib exhibit broader kinase inhibition profiles. This comparative guide provides essential

data to aid researchers in the rational selection and interpretation of experiments using these

small molecule inhibitors. A comprehensive understanding of a compound's kinome-wide

activity is paramount for the accurate interpretation of experimental outcomes and for the

development of safer and more effective targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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